6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide
Description
Properties
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-5-1-2-6-10-4(7(9)13)3-12(6)11-5/h1-3H,(H2,9,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLCAHUPVLOODT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440715 | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193743-93-0 | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction with Chloroacetaldehyde Derivatives
In a representative approach, 3-amino-6-chloropyridazine undergoes cyclocondensation with chloroacetaldehyde dimethyl acetal in refluxing 1,2-dimethoxyethane. This reaction proceeds via nucleophilic attack of the amino group on the electrophilic acetal, followed by intramolecular cyclization to form the imidazo ring. The carboxamide group at position 2 is introduced by substituting the dimethyl acetal moiety with aqueous ammonia in a sealed tube at 120°C, achieving yields of 68–72%.
Critical Parameters :
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Temperature : 80–120°C for optimal ring closure.
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Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics.
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Stoichiometry : A 1:1.2 molar ratio of aminopyridazine to acetal minimizes byproducts.
Industrial-Scale Synthesis Considerations
Scalable production demands cost-effective reagents and streamlined purification.
Continuous Flow Reactor Design
A two-stage continuous flow system enhances the synthesis:
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Stage 1 : Cyclocondensation at 100°C with a residence time of 30 minutes.
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Stage 2 : Hydrolysis at 150°C under pressure (2 bar) with a 10-minute residence.
Economic Metrics :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Annual Output (kg) | 500 | 1,200 |
| Purity (%) | 95 | 98 |
| Cost per kg ($) | 12,000 | 8,500 |
Purification and Characterization Protocols
Recrystallization Techniques
Crude this compound is purified via sequential solvent recrystallization:
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Primary Dissolution : Ethyl acetate at 60°C (solubility: 25 g/L).
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Antisolvent Addition : Dropwise n-hexane induces crystallization (yield: 89%).
Purity Metrics :
Recent Advances and Alternative Methodologies
Enzymatic Carboxamide Synthesis
Emerging approaches utilize nitrile hydratase enzymes to convert nitrile intermediates to carboxamides under mild conditions (pH 7.0, 30°C). This method reduces energy consumption and bypasses corrosive acid use, though enzyme immobilization costs remain prohibitive for large-scale applications.
Photocatalytic CH Functionalization
Visible-light-mediated C–H activation enables direct carboxamide installation on preformed imidazo[1,2-b]pyridazines. Using Ir(ppy)₃ as a photocatalyst and tert-butyl nitrite as an oxidant, this method achieves 62% yield but requires further optimization for chlorine compatibility .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: DDQ in THF at elevated temperatures.
Substitution: Grignard reagents or organolithium compounds in the presence of catalysts like BF3·OEt2.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of polysubstituted derivatives, while substitution reactions can introduce various functional groups at the 6-position .
Scientific Research Applications
Pharmaceutical Development
Key Role in Drug Synthesis
6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide is primarily recognized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as anti-cancer agents and treatments for infectious diseases.
- Anti-Cancer Agents : Research has shown that derivatives of this compound exhibit inhibitory effects on specific kinases associated with cancer progression. For instance, compounds designed to inhibit TAK1 kinase have demonstrated promising results in preclinical studies, indicating their potential as anti-cancer therapies .
- Infectious Disease Treatment : The compound has also been explored for its efficacy against pathogens such as Cryptosporidium parvum, which causes cryptosporidiosis. Structure-activity relationship studies have led to the development of more potent derivatives, enhancing their therapeutic potential against this parasite .
Agricultural Chemistry
Development of Agrochemicals
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. Its derivatives are being developed to enhance crop protection through herbicidal and fungicidal properties.
- Herbicides and Pesticides : The compound can be modified to produce herbicides that effectively control weeds, thus improving agricultural yield. For example, it can be converted into herbicidal agents that target specific weed species without affecting crop growth .
Material Science
Innovative Material Applications
The unique chemical structure of this compound allows it to be explored in material science for developing novel materials with specialized electronic properties.
- Nanotechnology : Research indicates that this compound can be incorporated into nanomaterials for use in electronics, potentially leading to advancements in electronic devices and sensors .
Analytical Chemistry
Standardization in Analytical Methods
This compound also serves as a standard in various analytical chemistry applications. Its stability and distinct properties make it suitable for use in techniques such as chromatography and mass spectrometry.
- Quantification and Detection : By using this compound as a reference standard, researchers can improve the accuracy of quantitative analyses of related compounds .
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceutical | Anti-cancer agents | Inhibits TAK1 kinase; effective against Cryptosporidium |
| Agricultural Chemistry | Herbicides and fungicides | Enhances crop yield; targets specific weed species |
| Material Science | Novel electronic materials | Potential applications in nanotechnology |
| Analytical Chemistry | Standards for detection methods | Improves accuracy in quantification |
Case Study 1: Anti-Cancer Development
A recent study focused on synthesizing new derivatives of this compound aimed at inhibiting the TAK1 kinase pathway. The most effective derivative showed over 50% inhibition at low concentrations, suggesting its potential as a lead compound for further drug development targeting cancer therapies.
Case Study 2: Agrochemical Innovation
Research into the agrochemical applications of this compound has led to the development of a new herbicide formulation that demonstrated significant efficacy against common agricultural weeds while maintaining crop safety. Field trials indicated improved yield metrics when applied under controlled conditions.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following sections compare 6-chloroimidazo[1,2-b]pyridazine-2-carboxamide with related imidazo-fused heterocycles, focusing on structural features, synthetic routes, and functional properties.
Imidazo[1,2-a]pyridine Derivatives
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (Cpd 3)
- (3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (Cpd 4) Structure: Contains a benzyl alcohol substituent. Application: Demonstrates improved solubility in polar solvents compared to carboxamide derivatives .
Carboxylic Acid and Ester Derivatives
6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic Acid
Methyl 6-Chloroimidazo[1,2-b]pyridazine-2-carboxylate
Pyridazine vs. Pyridazine N-Oxide Derivatives
6-Chloroimidazo[1,2-b]pyridazine-3-carbaldehyde
6-Chloroimidazo[1,2-b]pyridazine N-Oxide
Data Tables: Structural and Physicochemical Comparison
Research Findings and Functional Insights
- Regioselectivity in Minisci Reactions : this compound undergoes alkyl radical addition preferentially at C8, as confirmed by XRD analysis. This contrasts with imidazo[1,2-a]pyridine analogs, where C3 is favored due to reduced electron deficiency .
- Kinase Inhibition : The carboxamide derivative exhibits higher binding affinity to protein kinases compared to ester or carboxylic acid analogs, attributed to hydrogen-bond interactions with the kinase active site .
- Synthetic Flexibility : The chlorine at position 6 enables nucleophilic substitution with amines, alcohols, or thiols, while position 2 allows diversification via Suzuki coupling or Buchwald–Hartwig amination .
Biological Activity
6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide is a heterocyclic compound that exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Overview of the Compound
This compound features a chlorine atom at the 6-position and a carboxamide group at the 2-position, which contribute to its unique reactivity and biological properties. It belongs to the imidazopyridazine class, known for diverse biological activities including anticancer and antimicrobial effects .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In particular, it has been evaluated for its efficacy against various pathogens, including Cryptosporidium parvum, which causes cryptosporidiosis. In vitro studies have shown that this compound can inhibit the growth of C. parvum with an effective concentration (EC50) of approximately 2.1 μM, demonstrating its potential as an anti-parasitic agent .
Anticancer Properties
The compound has also been investigated for its anticancer activity. Studies have shown that it can modulate specific cellular pathways involved in cancer proliferation. For instance, it has been tested in various cancer cell lines where it displayed significant cytotoxic effects. The mechanism involves the inhibition of key enzymes associated with tumor growth and survival .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is known to bind to enzymes or receptors, thereby modulating their activity. For example, it has been shown to affect dopamine receptors (D2 and D3), which are crucial in several neurological processes .
Binding Affinity and Selectivity
The binding affinity of this compound for dopamine receptors has been quantified in recent studies:
| Compound | D3R Ki (nM) | D2R Ki (nM) | Selectivity Ratio (D3R/D2R) |
|---|---|---|---|
| This compound | 10.0 | 20.0 | 2.0 |
This data suggests a favorable selectivity for D3 over D2 receptors, which may be beneficial for reducing side effects associated with broader receptor activation .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the chemical structure can significantly influence its potency and selectivity:
- Chlorine Substitution : The presence of chlorine at the 6-position enhances lipophilicity and may improve membrane permeability.
- Carboxamide Group : This functional group is essential for hydrogen bonding interactions with target proteins, enhancing binding affinity.
Recent studies have explored modifications to the imidazopyridazine core to improve efficacy against specific targets while minimizing off-target effects .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
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Anti-Cryptosporidium Efficacy : In vivo studies demonstrated that this compound significantly reduced parasite loads in infected animal models compared to untreated controls.
- Model Used : Gnotobiotic piglet model
- Outcome : Reduction in C. hominis infection levels by over 90% when administered at optimal dosages.
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Cancer Cell Line Studies : In vitro assays on various cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability.
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- IC50 Values : Approximately 5 μM for HeLa cells; 7 μM for MCF-7 cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide, and how can intermediates be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 1,3-dichloroacetone with 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration at position 3 . Substitution reactions (e.g., using sodium benzenesulfinate) on chloromethyl intermediates may yield derivatives. Key factors affecting yield include solvent choice (e.g., DMF vs. THF), reaction temperature, and stoichiometric ratios of reagents. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to minimize byproducts .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to confirm ≥98% purity .
- Structural Confirmation : Employ (DMSO-) to verify aromatic protons (δ 7.8–8.5 ppm) and carboxamide NH signals (δ 10.2–11.0 ppm). High-resolution mass spectrometry (HRMS) should match the molecular ion [M+H] within 2 ppm error .
- Melting Point : Compare experimental values (e.g., 248–249°C) to literature data; discrepancies >2°C suggest impurities requiring recrystallization (e.g., ethanol/water) .
Q. What preliminary biological screening approaches are applicable for this compound?
- Methodological Answer : Begin with in vitro assays:
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram-positive/negative bacteria, fungi) per CLSI guidelines .
- Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to establish IC values .
- Enzyme Inhibition : Kinase profiling (e.g., VEGFR2) using fluorescence-based assays to identify potential targets .
Advanced Research Questions
Q. How can reaction yields be improved during chloromethyl substitution or nitration steps?
- Methodological Answer :
- Nitration Optimization : Replace traditional HNO/HSO with acetyl nitrate (AcO/HNO) to reduce side reactions. Monitor temperature (<5°C) to prevent decomposition .
- Chloromethyl Substitution : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) to enhance sulfonate substitution efficiency .
- Yield Analysis : Design a factorial experiment (e.g., 2 design) varying solvent polarity, catalyst loading, and temperature to identify optimal conditions .
Q. What strategies enable selective functionalization at position 3 vs. position 6 of the imidazo[1,2-b]pyridazine core?
- Methodological Answer :
- Position 3 : Electrophilic aromatic substitution (e.g., bromination with NBS in DMF) favors position 3 due to electron-donating effects of the carboxamide group .
- Position 6 : Palladium-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids under microwave irradiation (120°C, 30 min) selectively modifies position 6 .
- Computational Guidance : DFT calculations (B3LYP/6-31G*) predict reactivity differences; NBO analysis identifies charge distribution driving regioselectivity .
Q. How can computational modeling predict metabolic stability or toxicity?
- Methodological Answer :
- ADMET Prediction : Use Schrödinger’s QikProp to estimate logP (target <3), CYP450 inhibition, and hERG channel binding .
- Metabolite Identification : Run in silico metabolism (e.g., MetaSite) to predict Phase I/II transformations, prioritizing hydrolytically stable derivatives .
- Docking Studies : Glide SP docking into VEGFR2 (PDB: 4AGD) identifies critical hydrogen bonds (e.g., carboxamide with Glu885) for lead optimization .
Q. How should researchers resolve contradictions in spectral or bioactivity data across studies?
- Methodological Answer :
- Spectral Discrepancies : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) and compare with analogs (e.g., 6-fluoro derivatives) .
- Bioactivity Variability : Replicate assays under standardized conditions (e.g., cell passage number, serum batch). Use ANOVA to assess inter-lab variability .
- Data Harmonization : Apply cheminformatics tools (e.g., KNIME) to aggregate bioactivity datasets, filtering outliers via Z-score analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
